molecular formula C19H20F3N3O3 B1676748 Morniflumate CAS No. 65847-85-0

Morniflumate

カタログ番号 B1676748
CAS番号: 65847-85-0
分子量: 395.4 g/mol
InChIキー: LDXSPUSKBDTEKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) with antipyretic properties . It is the morpholinoethyl ester of niflumic acid . It has been used for the symptomatic treatment of inflammatory conditions of the airways, ENT, and the urogenital and osteoarticular systems .


Synthesis Analysis

Morniflumate is absorbed from the gastrointestinal tract, followed by rapid hydrolysis in the plasma, releasing the free acidic form, the molecule responsible for its anti-inflammatory effects . The morniflumate population pharmacokinetics model established herein was extended to simulate the conversion to its major in vivo metabolite, niflumic acid .


Molecular Structure Analysis

Morniflumate diniflumate, a molecular compound involving niflumic acid and its β-morpholino ethyl ester (morniflumate) in the mole ratio 2:1, is found to crystallize in a triclinic P - 1 space group with a unit-cell volume of 2203.4(5) Å 3 .


Chemical Reactions Analysis

Interventional studies in adults with ENT or lower airway inflammatory diseases were compared in a meta-analysis for the number of symptom-free and fever-free patients at day 3 of therapy, and of drug interruptions due to adverse events (AEs) .


Physical And Chemical Properties Analysis

Morniflumate has a molecular formula of C19H20F3N3O3 and a molecular weight of 395.4 g/mol . It is a member of (trifluoromethyl)benzenes .

科学的研究の応用

Pharmacokinetics and Population Modeling

Morniflumate’s pharmacokinetics have been extensively studied to understand its behavior within the body. A study aimed to quantify and explain inter-subject variability in morniflumate pharmacokinetics using population pharmacokinetics modeling . The research extended to niflumic acid, the major active metabolite of morniflumate, and incorporated physiological and biochemical parameters to predict drug efficacy. This application is crucial for determining appropriate dosing regimens and understanding the drug’s behavior in different populations.

Anti-Inflammatory Applications in Soft Tissue

Morniflumate is indicated for the treatment of inflammatory conditions affecting soft tissues, including the airways, ear-nose-throat (ENT) system, and urogenital tract . Its efficacy and safety have been validated over a 30-year clinical history, particularly for pediatric ENT infections. This application highlights morniflumate as a well-tolerated alternative to other NSAIDs or antibiotics for managing pain and symptoms of soft tissue inflammation.

Mechanism of Action in Inflammation

The mechanism of action of morniflumate involves the inhibition of cyclooxygenase and 5-lipoxygenase pathways, which are responsible for the synthesis of inflammatory prostaglandins . This dual inhibition is significant for reducing fever and inflammation, making morniflumate an effective agent for symptomatic treatment of various inflammatory conditions.

Pharmacodynamics in Relation to Body Mass Index (BMI)

Research has shown that the pharmacodynamics of morniflumate and its metabolite niflumic acid are influenced by BMI . Individuals with lower BMI exhibited higher plasma concentrations, leading to increased and sustained inhibition of leukotriene B4 synthesis, a pro-inflammatory mediator. This application is important for personalized medicine, as it suggests dosage adjustments based on patient BMI to optimize therapeutic outcomes.

Clinical Use in Respiratory Conditions

Morniflumate has been used clinically to treat respiratory conditions such as bronchitis, where it showed improvement in physical examination and clinical symptoms post-ingestion . This application underscores the drug’s role in managing respiratory inflammation and its potential to improve patient outcomes in such conditions.

Safety Profile and Tolerability

Studies have also focused on the safety profile and tolerability of morniflumate, comparing it with other NSAIDs and paracetamol . It has been found to not increase the risk of severe or mild mucocutaneous reactions, which is an important consideration for long-term treatment strategies and patient compliance.

Safety And Hazards

Morniflumate is harmful if swallowed and causes skin irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Morniflumate is indicated for the treatment of inflammatory conditions affecting the airways, ENT system, urogenital tract and bone and joint systems in adults . In Italy, morniflumate is also indicated for the treatment of pain associated with ear, nose, throat (ENT) and gastrointestinal inflammatory conditions in children . Morniflumate has a 30-year history of clinical use, particularly for the treatment of upper respiratory tract infections in children . Based on available evidence and the favourable tolerability profile emerging from extensive clinical use, morniflumate is a valid and well-tolerated alternative to other NSAIDs, or to antibiotics, for the treatment of pain and other symptoms of soft tissue inflammation .

特性

IUPAC Name

2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSPUSKBDTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057798
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

soluble in DMSO
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Morniflumate

CAS RN

65847-85-0
Record name Morniflumate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65847-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morniflumate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Morniflumate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morniflumate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MORNIFLUMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

75-77
Record name Morniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morniflumate
Reactant of Route 2
Reactant of Route 2
Morniflumate
Reactant of Route 3
Reactant of Route 3
Morniflumate
Reactant of Route 4
Reactant of Route 4
Morniflumate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Morniflumate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Morniflumate

Q & A

Q1: What is the primary mechanism of action of Morniflumate?

A1: Morniflumate, a member of the fenamate family of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. [, ] These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. []

Q2: Does Morniflumate affect both COX-1 and COX-2 isoforms?

A2: Yes, Morniflumate exhibits inhibitory activity against both COX-1 and COX-2, although the specific balance of inhibition may vary depending on the dose and formulation. []

Q3: Besides COX inhibition, are there any other potential mechanisms contributing to the anti-inflammatory effects of Morniflumate?

A3: Research suggests that Morniflumate can also modulate arachidonic acid metabolism, impacting both the cyclooxygenase and 5-lipoxygenase pathways. [, ] This dual inhibitory property may contribute to its anti-inflammatory effects. []

Q4: What is the molecular formula and weight of Morniflumate?

A4: The molecular formula of Morniflumate is C19H20F3N3O3, and its molecular weight is 395.4 g/mol. []

Q5: Are there any specific structural features of Morniflumate identified through crystallographic studies?

A5: Crystallographic analysis of Morniflumate revealed a triclinic crystal system (P1) with specific lattice parameters. [] The molecule features a strong internal N-H...O hydrogen bond forming a pseudo-ring structure. [] Additionally, the morpholine ring adopts a chair conformation, and the fluorine atoms exhibit high thermal motion. []

Q6: Has the pressure-temperature phase diagram of Morniflumate been determined?

A6: Yes, the pressure-temperature phase diagram of Morniflumate has been experimentally and topologically determined, providing insights into its solid-state behavior under varying conditions. []

Q7: What is the impact of high pressure on the molecular dynamics of amorphous Morniflumate?

A7: Studies on amorphous Morniflumate revealed an anticorrelation between recrystallization kinetics and molecular relaxation dynamics at high pressure. [] The glass transition temperature (Tg) was found to increase with pressure. []

Q8: Does Morniflumate exhibit any catalytic properties?

A8: Based on the provided research, there is no evidence to suggest that Morniflumate possesses catalytic properties. Its primary mechanism of action revolves around enzyme inhibition rather than catalysis.

Q9: Have computational modeling studies been conducted on Morniflumate?

A9: Yes, computational models have been employed to investigate the interaction between Morniflumate hydrochloride and β-cyclodextrin in aqueous solution. [] These studies utilized quantitative ROESY analysis to gain structural insights into the complex. []

Q10: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for Morniflumate or related compounds?

A10: While the provided research doesn't explicitly mention developed QSAR models for Morniflumate, it highlights the development of a population pharmacokinetic model for the drug and its metabolite, niflumic acid, in healthy Korean men. [] This model could potentially serve as a foundation for future QSAR studies.

Q11: How stable is Morniflumate under various storage conditions?

A11: While the provided research does not delve into specific stability data for various storage conditions, it does emphasize the development of a stable high-performance liquid chromatography (HPLC) method to quantify Morniflumate and its metabolite in human plasma. [] This suggests efforts to ensure analytical stability during research and development.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Morniflumate?

A12: Morniflumate is primarily metabolized into niflumic acid, its major active metabolite. [, ] A high-performance liquid chromatography (HPLC) method was specifically developed to measure both Morniflumate and niflumic acid concentrations in human plasma for pharmacokinetic studies. [] Additionally, a population pharmacokinetic model was developed to analyze the pharmacokinetic behavior of Morniflumate and its metabolite in healthy Korean men. []

Q13: Are there differences in the pharmacokinetic profiles of different formulations of Morniflumate?

A13: A comparative pharmacokinetic study evaluated two different formulations of Morniflumate 350 mg tablets in healthy Korean male subjects. [] The study concluded that the new formulation exhibited a similar pharmacokinetic profile to the marketed formulation, demonstrating bioequivalence within conventional criteria. []

Q14: What evidence supports the use of Morniflumate in treating pain associated with inflammation?

A14: Multiple studies demonstrate the efficacy of Morniflumate in reducing pain and inflammation in various conditions. This includes clinical trials comparing its effectiveness to placebo, nimesulide, paracetamol, and other NSAIDs in managing acute ear, nose and throat (ENT) diseases and lower airway inflammatory diseases. [, ] Additionally, studies highlighted its effectiveness in treating acute otitis media in infants, tonsillitis in children, and symptoms associated with soft tissue inflammation. [, , ]

Q15: Are there studies comparing Morniflumate to other analgesics in specific surgical procedures?

A15: Yes, a study compared the analgesic effects of Morniflumate, Paracetamol, and Pregabalin in patients who underwent septoplasty. [] While all three analgesics demonstrated significant pain reduction post-surgery, Morniflumate showed a trend towards greater efficacy compared to the other two, although the differences were not statistically significant. []

Q16: Have there been any attempts to develop targeted delivery systems for Morniflumate?

A16: The provided research focuses primarily on the use of Morniflumate in conventional formulations, such as tablets and suppositories. [, , , , ] There is no mention of specific research on targeted delivery systems for this drug.

Q17: Does Morniflumate interact with any drug transporters or metabolizing enzymes?

A17: The provided research does not specifically address interactions between Morniflumate and drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q18: How does Morniflumate compare to other NSAIDs in terms of efficacy and safety?

A18: Several studies included in this set directly compare Morniflumate to other NSAIDs like nimesulide, paracetamol, and tiaprofenic acid. [, , ] Results indicate that Morniflumate demonstrates comparable or superior efficacy in various parameters, including fever reduction, pain relief, and resolution of inflammation, depending on the specific condition and comparator drug. [, , ] The safety profile of Morniflumate appears to be similar to other NSAIDs, with gastrointestinal side effects being the most frequently reported adverse events. []

Q19: What analytical techniques are commonly used in Morniflumate research?

A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in Morniflumate research, particularly for quantifying the drug and its metabolites in biological samples. [, ] Crystallographic techniques have also been utilized to elucidate the structural features of Morniflumate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。